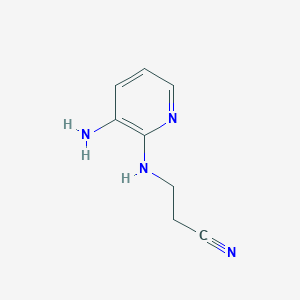

3-((3-Aminopyridin-2-yl)amino)propanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((3-アミノピリジン-2-イル)アミノ)プロパンニトリルは、分子式C8H10N4の有機化合物です。これはピリジンの誘導体であり、ピリジン環の3位にアミノ基、アミノ基にプロパンニトリル基が結合しています。この化合物は、その独特の構造と反応性から、化学研究のさまざまな分野で注目されています。

準備方法

合成ルートと反応条件

3-((3-アミノピリジン-2-イル)アミノ)プロパンニトリルの合成は、一般的に3-アミノピリジンと適切なニトリル化合物を制御された条件下で反応させることによって行われます。一般的な方法としては、3-アミノピリジンが水酸化ナトリウムなどの塩基の存在下で3-クロロプロパンニトリルと反応する求核置換反応があります。この反応は通常、ジメチルホルムアミドなどの有機溶媒中で高温で行われ、目的生成物の生成が促進されます。

工業生産方法

工業的な環境では、3-((3-アミノピリジン-2-イル)アミノ)プロパンニトリルの生産には、高収率と高純度を確保するための連続フロープロセスが用いられる場合があります。触媒の使用と反応条件の最適化により、合成の効率を高めることができます。生成物は、再結晶やクロマトグラフィーなどの技術を用いて精製され、純粋な形で得られます。

化学反応の分析

反応の種類

3-((3-アミノピリジン-2-イル)アミノ)プロパンニトリルは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: アミノ基は酸化されてニトロ誘導体になります。

還元: ニトリル基は還元されて第一アミンになります。

置換: この化合物は求核置換反応に関与し、アミノ基を他の官能基で置換することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を酸性または塩基性条件で使用することができます。

還元: 炭素担持パラジウムまたは水素化リチウムアルミニウムを用いた触媒水素化を使用することができます。

置換: 塩基の存在下で、ハロゲン化アルキルまたはアシルクロリドなどの試薬を用いて置換反応を促進することができます。

生成される主な生成物

酸化: 元の化合物のニトロ誘導体。

還元: ニトリル基の還元によって得られる第一アミン。

置換: 導入された置換基の種類に応じて、さまざまな置換誘導体。

科学的研究の応用

Nitric Oxide Synthase Inhibition

Research indicates that 3-((3-Aminopyridin-2-yl)amino)propanenitrile exhibits significant biological activity, particularly as an inhibitor of nitric oxide synthase (NOS). NOS is crucial in producing nitric oxide, which plays essential roles in vasodilation and neurotransmission. Inhibition of this enzyme may have therapeutic implications for conditions such as cardiovascular diseases and neurodegenerative disorders.

Synthetic Applications

The compound's reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitutions : The amino group acts as a nucleophile, enabling the compound to engage in substitution reactions.

- Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to form corresponding carboxylic acids.

- Condensation Reactions : It can react with aldehydes or ketones to form more complex derivatives.

These properties make this compound a versatile intermediate in synthetic organic chemistry.

Potential Therapeutic Applications

The unique structure and biological activity of this compound position it as a candidate for drug development. Key potential applications include:

- Cardiovascular Health : Due to its role as a NOS inhibitor, it may be beneficial in treating hypertension and other cardiovascular conditions.

- Neuroprotection : Its ability to modulate nitric oxide levels could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Cancer Therapy : The compound's structural similarity to known kinase inhibitors suggests potential applications in cancer treatment.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds that exhibit similar biological activities.

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-(3-Aminopyridin-2-yl)propanenitrile | NOS Inhibition | Similar structure; potential drug candidate |

| Tetrahydroindazole derivatives | CDK2/Cyclin Inhibition | Known for anti-cancer properties |

| Other aminopyridine derivatives | Various biological activities | Highlight diverse therapeutic potentials |

作用機序

3-((3-アミノピリジン-2-イル)アミノ)プロパンニトリルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。アミノ基は活性部位と水素結合を形成することができますが、ニトリル基はさまざまな相互作用に関与し、化合物の結合親和性と特異性に影響を与えることができます。これらの相互作用は、標的分子の活性を調節することができ、目的の生物学的または化学的効果につながります。

類似化合物との比較

類似化合物

- 3-((3-アミノピリジン-2-イル)アミノ)ブタンニトリル

- 3-((3-アミノピリジン-2-イル)アミノ)ペンタンニトリル

- 3-((3-アミノピリジン-2-イル)アミノ)ヘキサンニトリル

独自性

3-((3-アミノピリジン-2-イル)アミノ)プロパンニトリルは、その特定の鎖長とアミノ基とニトリル基の両方の存在によってユニークです。この官能基の組み合わせは、異なる鎖長または置換基を持つそのアナログと比較して、独特の反応性と結合特性を提供します。

生物活性

3-((3-Aminopyridin-2-yl)amino)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4. Its structure includes a propanenitrile group attached to a 3-amino-2-pyridinyl moiety, which contributes to its unique reactivity and biological properties. The compound can participate in various chemical transformations, including nucleophilic substitutions and hydrolysis reactions, due to the presence of the amino group and the nitrile functionality.

Biological Activity

Research indicates that compounds with aminopyridine structures exhibit notable biological activities. Specifically, this compound has been identified as a potential inhibitor of nitric oxide synthase (NOS) , an enzyme critical in producing nitric oxide (NO). NO plays essential roles in various physiological processes, including vasodilation and neurotransmission. The inhibition of NOS could have therapeutic implications for cardiovascular health and neuroprotection.

Molecular docking studies suggest that this compound interacts effectively with the active site of NOS, indicating a potential mechanism for its inhibitory effects. Further research is necessary to elucidate the detailed mechanisms of action and assess the compound's efficacy in vivo.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Below is a comparison table highlighting similar compounds and their unique aspects:

| Compound Name | Structure/Key Features | Unique Aspects |

|---|---|---|

| 3-(Pyridin-2-yl)propanenitrile | Contains a pyridine ring but lacks amino groups | More hydrophobic; different biological activity |

| 4-Amino-2-(pyridin-3-yl)butyronitrile | Similar aminopyridine structure | Different chain length; varied reactivity |

| 5-(Aminomethyl)pyridin-2-carboxylic acid | Contains carboxylic acid instead of nitrile | Acidic properties; may exhibit different solubility |

| N,N-Dimethyl(3-pyridinyl)methanamine | Features dimethyl substitution | Increased lipophilicity; altered pharmacokinetics |

This table illustrates how variations in structure can lead to diverse biological outcomes, emphasizing the unique position of this compound within a class of bioactive molecules.

Case Studies

Case studies involving this compound have focused on its pharmacological potential. For instance, studies examining its effects on nitric oxide levels in animal models have demonstrated promising results in terms of vascular function and neuroprotective effects. These findings support further investigation into its therapeutic applications.

Example Case Study: Nitric Oxide Synthase Inhibition

In a controlled study, researchers evaluated the impact of this compound on nitric oxide production in rat models. The results indicated a significant reduction in NO levels compared to control groups, suggesting effective inhibition of NOS activity. This study highlights the compound's potential as a therapeutic agent for conditions associated with excessive NO production.

特性

CAS番号 |

223377-07-9 |

|---|---|

分子式 |

C8H10N4 |

分子量 |

162.19 g/mol |

IUPAC名 |

3-[(3-aminopyridin-2-yl)amino]propanenitrile |

InChI |

InChI=1S/C8H10N4/c9-4-2-6-12-8-7(10)3-1-5-11-8/h1,3,5H,2,6,10H2,(H,11,12) |

InChIキー |

JVKWPGGLHGCXAT-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(N=C1)NCCC#N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。